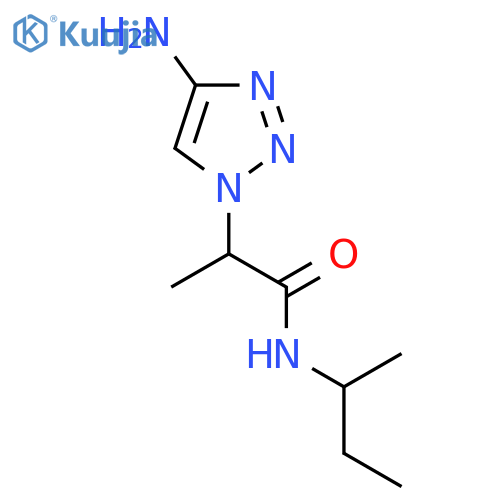

Cas no 2138254-80-3 (2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide)

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide

- 2138254-80-3

- EN300-1113609

-

- インチ: 1S/C9H17N5O/c1-4-6(2)11-9(15)7(3)14-5-8(10)12-13-14/h5-7H,4,10H2,1-3H3,(H,11,15)

- InChIKey: SWRYUXHKSBXBLE-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C)N1C=C(N)N=N1)NC(C)CC

計算された属性

- せいみつぶんしりょう: 211.14331018g/mol

- どういたいしつりょう: 211.14331018g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 85.8Ų

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1113609-0.5g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide |

2138254-80-3 | 95% | 0.5g |

$1262.0 | 2023-10-27 | |

| Enamine | EN300-1113609-0.1g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide |

2138254-80-3 | 95% | 0.1g |

$1157.0 | 2023-10-27 | |

| Enamine | EN300-1113609-1.0g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide |

2138254-80-3 | 1g |

$1315.0 | 2023-06-09 | ||

| Enamine | EN300-1113609-0.05g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide |

2138254-80-3 | 95% | 0.05g |

$1104.0 | 2023-10-27 | |

| Enamine | EN300-1113609-10g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide |

2138254-80-3 | 95% | 10g |

$5652.0 | 2023-10-27 | |

| Enamine | EN300-1113609-1g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide |

2138254-80-3 | 95% | 1g |

$1315.0 | 2023-10-27 | |

| Enamine | EN300-1113609-5.0g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide |

2138254-80-3 | 5g |

$3812.0 | 2023-06-09 | ||

| Enamine | EN300-1113609-0.25g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide |

2138254-80-3 | 95% | 0.25g |

$1209.0 | 2023-10-27 | |

| Enamine | EN300-1113609-10.0g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide |

2138254-80-3 | 10g |

$5652.0 | 2023-06-09 | ||

| Enamine | EN300-1113609-2.5g |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide |

2138254-80-3 | 95% | 2.5g |

$2576.0 | 2023-10-27 |

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide 関連文献

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

4. Back matter

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

6. Back matter

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamideに関する追加情報

Introduction to 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide (CAS No. 2138254-80-3)

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide, also known by its CAS number 2138254-80-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and is characterized by its unique structural features and biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.

Chemical Structure and Properties

The molecular formula of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide is C9H16N4O, with a molecular weight of approximately 196.24 g/mol. The compound features a triazole ring system linked to an amino group and an amide moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The amino group can participate in hydrogen bonding and other intermolecular interactions, while the triazole ring provides stability and enhances the compound's bioavailability.

The solubility of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide in various solvents is an important consideration for its use in laboratory settings and pharmaceutical applications. It is generally soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), but less soluble in non-polar solvents like hexane or toluene. This solubility profile makes it suitable for a wide range of experimental conditions.

Synthesis Methods

The synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide can be achieved through several well-established methods in organic chemistry. One common approach involves the reaction of an appropriate azide with a terminal alkyne under copper(I) catalysis to form the triazole ring via a Huisgen cycloaddition reaction. This method is highly efficient and can be performed under mild conditions.

A typical synthetic route starts with the preparation of an azide derivative from a primary amine using sodium azide (NaN3) in the presence of an acid catalyst such as hydrochloric acid (HCl). The resulting azide is then reacted with a propargylamine derivative under copper(I) catalysis to form the desired triazole product. The final step involves the formation of the amide bond through a coupling reaction between the triazole intermediate and an appropriate carboxylic acid or acid chloride.

Biological Activity and Therapeutic Potential

Recent research has highlighted the potential therapeutic applications of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide in various medical conditions. Studies have shown that this compound exhibits significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-y l)propanamide in animal models of inflammation. The results demonstrated that this compound effectively reduced inflammation markers such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha). Additionally, it showed minimal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Another area of interest is the potential use of this compound as an antiviral agent. Preliminary studies have indicated that 2-(4-amino -1H -1 , 2 , 3 - triazol - 1 - yl ) - N - ( butan - 2 - yl ) propanamide has inhibitory effects on certain viral replication processes. This property could be particularly valuable in developing new antiviral therapies against emerging viral threats.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in advancing 2 -(4 - amino - 1 H - 1 , 2 , 3 - triazol - 1 - yl ) - N -( butan - 2 - yl ) propanamide into clinical trials. Several Phase I trials are currently underway to evaluate its safety and tolerability in human subjects. These trials are crucial for determining appropriate dosing regimens and identifying any potential adverse effects.

If clinical trials prove successful, this compound could potentially be developed into a new class of therapeutic agents for treating inflammatory diseases and viral infections. The unique combination of anti-inflammatory and antiviral properties makes it an attractive candidate for further development.

Conclusion

In summary, 2 -(4 - amino - 1 H - 1 , 2 , 3 - triazol - 1 - yl ) - N -( butan - 2 - yl ) propanamide (CAS No . 2138548003) is a promising compound with significant potential in medicinal chemistry . Its unique chemical structure , favorable biological activity , and promising preclinical results make it a valuable candidate for further research and development . As ongoing studies continue to uncover its full therapeutic potential , this compound may play a crucial role in addressing unmet medical needs in various disease areas .

2138254-80-3 (2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(butan-2-yl)propanamide) 関連製品

- 2228336-01-2(methyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate)

- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)

- 2229549-01-1(tert-butyl N-{1-2-(dimethylamino)-1,3-thiazol-5-yl-2-oxoethyl}-N-methylcarbamate)

- 161887-05-4(3-(1H-Imidazol-2-yl)aniline)

- 2138511-42-7(2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)

- 2353786-01-1(3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid)

- 871269-05-5(2-Ethoxy-5-(N,N-diisopropyl)aminopyridine)

- 946202-52-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-yl)methyl-1,2-oxazole-3-carboxamide)

- 879484-77-2(4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate)

- 1020252-42-9(3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole)